molecular formula C19H20N4O B12916847 2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one CAS No. 831226-54-1

2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one

Cat. No.: B12916847
CAS No.: 831226-54-1
M. Wt: 320.4 g/mol
InChI Key: VBYDQSJJOWUWKL-UHFFFAOYSA-N
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Description

2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one is a compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This particular compound has garnered interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the suppression of tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit a wide range of protein kinases makes it a versatile compound for therapeutic applications .

Properties

CAS No.

831226-54-1

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C19H20N4O/c1-22-10-12-23(13-11-22)15-8-6-14(7-9-15)18-20-17-5-3-2-4-16(17)19(24)21-18/h2-9H,10-13H2,1H3,(H,20,21,24)

InChI Key

VBYDQSJJOWUWKL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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